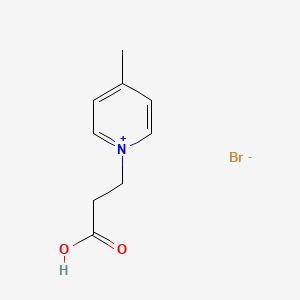

1-(2-Carboxyethyl)-4-methylpyridinium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Carboxyethyl)-4-methylpyridinium bromide is a quaternary ammonium compound with a pyridinium core It is characterized by the presence of a carboxyethyl group at the 1-position and a methyl group at the 4-position of the pyridinium ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyethyl)-4-methylpyridinium bromide typically involves the quaternization of 4-methylpyridine with 3-bromopropionic acid. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Carboxyethyl)-4-methylpyridinium bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or methanol.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 1-(2-Carboxyethyl)-4-methylpiperidine.

Substitution: Various substituted pyridinium salts.

Applications De Recherche Scientifique

1-(2-Carboxyethyl)-4-methylpyridinium bromide has several applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use as a drug delivery agent.

Industry: It is used in the formulation of specialty chemicals and surfactants.

Mécanisme D'action

The mechanism of action of 1-(2-Carboxyethyl)-4-methylpyridinium bromide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Carboxyethyl)-4,4’-bipyridinium bromide: Similar structure but with an additional pyridinium ring.

1-(2-Carboxyethyl)-4-ethylpyridinium bromide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(2-Carboxyethyl)-4-methylpyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.

Activité Biologique

1-(2-Carboxyethyl)-4-methylpyridinium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridinium core with a carboxyethyl substituent at the 1-position and a methyl group at the 4-position. This unique structure contributes to its biological properties, particularly its interaction with cellular membranes.

| Property | Details |

|---|---|

| IUPAC Name | 3-(4-methylpyridin-1-ium-1-yl)propanoic acid; bromide |

| Molecular Formula | C9H11BrN2O2 |

| Molecular Weight | 247.09 g/mol |

| CAS Number | 49563-66-8 |

The biological activity of this compound primarily involves its ability to disrupt cellular membranes. This compound interacts with phospholipids in the cell membrane, leading to increased permeability and potential cell lysis. Such properties make it particularly useful in antimicrobial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, which can lead to cell death.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its potential as an antimicrobial agent.

Drug Delivery Applications

In addition to its antimicrobial properties, this compound is being investigated for its potential as a drug delivery agent. Its ability to form complexes with various drugs enhances their solubility and bioavailability.

- Research Findings : Studies have shown that when used in conjunction with certain therapeutic agents, this compound can improve drug absorption in cellular models.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar pyridinium compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 1-(2-Carboxyethyl)-4,4’-bipyridinium bromide | Additional pyridinium ring | Enhanced antimicrobial effects |

| 1-(2-Carboxyethyl)-4-ethylpyridinium bromide | Ethyl group instead of methyl | Similar membrane-disrupting properties |

Research Applications

This compound is utilized in various fields, including:

- Chemistry : As a phase transfer catalyst in organic synthesis.

- Biology : Studied for its potential antimicrobial properties.

- Medicine : Ongoing research into its use as a drug delivery system.

Propriétés

IUPAC Name |

3-(4-methylpyridin-1-ium-1-yl)propanoic acid;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.BrH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h2-3,5-6H,4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYBFCGHCBURBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)CCC(=O)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.